N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-fluoro-3-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4/c17-13-7-6-12(10-14(13)20(23)24)19-16(22)15(21)18-9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMZZEDTSPEXGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide typically involves a multi-step process:
Formation of the cyclohexene derivative: The starting material, cyclohexene, undergoes a reaction with ethyl bromide in the presence of a base such as potassium carbonate to form 2-(cyclohex-1-en-1-yl)ethyl bromide.
Introduction of the fluoro-nitrophenyl group: The 2-(cyclohex-1-en-1-yl)ethyl bromide is then reacted with 4-fluoro-3-nitroaniline in the presence of a palladium catalyst to form the corresponding amine derivative.
Oxalamide formation: Finally, the amine derivative is reacted with oxalyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and induction of cellular responses.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-chloro-3-nitrophenyl)oxalamide: Similar structure but with a chlorine atom instead of a fluorine atom.
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluoro-3-aminophenyl)oxalamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide is unique due to the presence of both a fluoro-nitrophenyl group and an oxalamide moiety, which confer distinct chemical and biological properties
Biological Activity
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide is a synthetic compound with potential biological activities that have garnered attention in scientific research. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparisons with related compounds, supported by data tables and case studies.
Chemical Structure
The compound has the following molecular formula:
- Molecular Formula : C16H18FN3O4
- Molecular Weight : 355.33 g/mol
Synthesis
The synthesis process typically involves several steps:
- Formation of Cyclohexene Derivative : Cyclohexene reacts with ethyl bromide in the presence of potassium carbonate to produce 2-(cyclohex-1-en-1-yl)ethyl bromide.
- Introduction of Fluoro-Nitrophenyl Group : The bromide is then reacted with 4-fluoro-3-nitroaniline using a palladium catalyst.
- Oxalamide Formation : Finally, the amine derivative reacts with oxalyl chloride in the presence of triethylamine to yield the final product.
The biological activity of this compound is attributed to its interaction with various molecular targets, potentially affecting enzyme activity and receptor signaling pathways. The compound may act as an inhibitor or modulator, leading to various cellular responses.
Research Findings
Research indicates that this compound has potential applications in several areas:
Case Studies
A comparative analysis of similar compounds reveals interesting insights:
Structural Comparison
This compound can be compared to other oxalamides based on their functional groups and biological activities:
| Compound | Functional Groups | Notable Activity |
|---|---|---|
| N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-chloro-3-nitrophenyl)oxalamide | Chlorine instead of fluorine | Moderate anticancer activity |
| N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluoro-3-amino phenyl)oxalamide | Amino group instead of nitro | Enhanced anti-inflammatory effects |
Unique Properties
The unique combination of a fluoro-nitrophenyl group and an oxalamide moiety gives this compound distinct chemical and biological properties compared to its analogs. This uniqueness may contribute to its potential as a biochemical probe for studying enzyme interactions and therapeutic applications.
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| 1 | Oxalyl chloride, THF, 0°C → RT | Use excess oxalyl chloride (1.5 eq.) |
| 2 | Triethylamine, THF, reflux (12 h) | Monitor via TLC (hexane:EtOAc 3:1) |
Advanced: How can structural contradictions in crystallographic vs. spectroscopic data be resolved for this compound?
Answer:
Discrepancies between X-ray crystallography and NMR/IR data often arise from dynamic conformational changes or solvent effects. To address this:
- Crystallography : Confirm the solid-state structure using single-crystal X-ray diffraction, focusing on bond angles (e.g., C–N–C in the oxalamide core) and nitro group orientation .
- Solution-State Analysis :
Example Data Conflict :
A reported C=O stretch at 1680 cm⁻¹ (IR) vs. crystallographic bond length of 1.21 Å (expected 1.23 Å). Resolution involves checking for hydrogen bonding in the crystal lattice that may shorten the bond .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₆H₁₇FN₃O₄⁺ requires m/z 334.1198).
- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC). Key signals:
- X-ray Crystallography : Resolve steric effects between the cyclohexene and nitro groups .
Advanced: How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The nitro group at the meta position on the fluorophenyl ring acts as a strong electron-withdrawing group, enhancing electrophilicity at the para-fluoro position. Methodological considerations:
- Nucleophilic Aromatic Substitution :
- Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C).
- Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) to optimize displacement of the fluorine atom .
- Competing Pathways :
- Monitor for nitro reduction (e.g., using Pd/C and H₂) as a side reaction under basic conditions .
Basic: What stability challenges are associated with the cyclohexene moiety?
Answer:
The cyclohexene group is prone to oxidation and ring-opening under acidic/basic conditions:
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent peroxide formation.
- pH Sensitivity :
- Avoid prolonged exposure to pH < 3 (risk of protonation at the double bond) or pH > 9 (hydrolysis of oxalamide) .
- Stability Assay : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring .
Advanced: How to address conflicting bioactivity data in cellular vs. enzymatic assays?
Answer:
Discrepancies may arise from differences in membrane permeability or off-target effects. Recommended steps:
Permeability Assessment :
- Use Caco-2 cell monolayers to quantify apparent permeability (Papp).
- Compare with logP (predicted ~2.5 for this compound) .
Target Engagement :
- Perform thermal shift assays to confirm binding to the intended enzyme (e.g., kinase targets).
- Validate using siRNA knockdown controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
